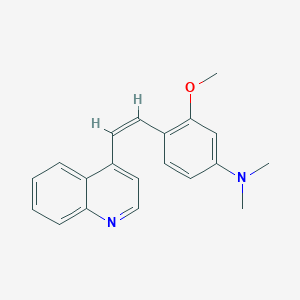
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is an organic compound with the molecular formula C20H20N2O It is characterized by the presence of a quinoline moiety attached to a methoxy-substituted aniline through a vinyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Methoxylation and Dimethylation: The final step involves the introduction of the methoxy group and the dimethylamino group to the aniline ring. This can be achieved through nucleophilic substitution reactions using methanol and dimethylamine, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Methanol for methoxylation, dimethylamine for dimethylation.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with DNA, enzymes, and receptors, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
相似化合物的比较
Similar Compounds
- 4-[4-(Dimethylamino)-2-methoxystyryl]quinoline
- Quinoline, 4-[4-(dimethylamino)-2-methoxystyryl]
Uniqueness
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
属性
CAS 编号 |
304-29-0 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
3-methoxy-N,N-dimethyl-4-[(Z)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)17-11-10-16(20(14-17)23-3)9-8-15-12-13-21-19-7-5-4-6-18(15)19/h4-14H,1-3H3/b9-8- |
InChI 键 |
FFMXFPXDHXFMNV-HJWRWDBZSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
手性 SMILES |
CN(C)C1=CC(=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23)OC |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















